molecular formula C19H18N4O2 B3888881 N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B3888881
M. Wt: 334.4 g/mol
InChI Key: UMQPCDNITVXVKV-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various enzymes and receptors in the body .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carbohydrazide group, and a benzyloxybenzylidene moiety. These functional groups could potentially allow for various interactions and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. These could include its solubility in various solvents, its melting point and boiling point, and its reactivity with other substances .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a pyrazole ring act by binding to certain enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “N’-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study and application of “N’-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide” could potentially be a topic of future research, particularly if the compound shows promising biological activity .

Properties

IUPAC Name

1-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-23-11-10-18(22-23)19(24)21-20-13-16-8-5-9-17(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQPCDNITVXVKV-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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